molecular formula C34H33N3O11S2 B13705348 APDye 532 NHS Ester CAS No. 477876-64-5

APDye 532 NHS Ester

Cat. No.: B13705348
CAS No.: 477876-64-5
M. Wt: 723.8 g/mol
InChI Key: WHVNXSBKJGAXKU-UHFFFAOYSA-N
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Description

APDye 532 NHS Ester is a bright yellow-fluorescent dye that is amine-reactive and commonly used for labeling proteins, antibodies, and other amine-containing biomolecules. This compound is known for its excellent photostability and pH-insensitive emission, making it a valuable tool in various scientific applications, including imaging and flow cytometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of APDye 532 NHS Ester typically involves the reaction of the dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting NHS ester is then purified using techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and solvents to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

APDye 532 NHS Ester primarily undergoes nucleophilic substitution reactions with primary amines. This reaction forms a stable amide bond, which is crucial for its labeling applications .

Common Reagents and Conditions

Major Products

The major product of the reaction between this compound and primary amines is a covalently bonded amide conjugate. This conjugate retains the fluorescent properties of the dye, making it useful for various labeling applications .

Scientific Research Applications

APDye 532 NHS Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of APDye 532 NHS Ester involves the formation of a covalent bond with primary amines through nucleophilic substitution. The NHS ester group reacts with the amine group, resulting in the formation of a stable amide bond. This covalent attachment ensures that the fluorescent dye remains bound to the target molecule, allowing for accurate detection and imaging .

Comparison with Similar Compounds

APDye 532 NHS Ester is often compared with other similar fluorescent dyes, such as:

  • Alexa Fluor 532 NHS Ester
  • DyLight 532 NHS Ester
  • CF 532 NHS Ester

Uniqueness

This compound stands out due to its high photostability and pH-insensitive emission, which ranges from pH 4 to pH 10. This makes it particularly suitable for applications that require consistent fluorescence under varying pH conditions. Additionally, its bright yellow fluorescence and compatibility with common laser lines (e.g., Nd:YAG) make it a preferred choice for many researchers .

Properties

CAS No.

477876-64-5

Molecular Formula

C34H33N3O11S2

Molecular Weight

723.8 g/mol

IUPAC Name

12-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,8,8,16,16,17-hexamethyl-20-sulfo-2-oxa-6-aza-18-azoniapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5(9),10,12,14,18-heptaene-4-sulfonate

InChI

InChI=1S/C34H33N3O11S2/c1-15-33(3,4)21-13-19-25(17-7-9-18(10-8-17)32(40)48-37-23(38)11-12-24(37)39)20-14-22-27(36-16(2)34(22,5)6)31(50(44,45)46)29(20)47-28(19)30(26(21)35-15)49(41,42)43/h7-10,13-16,35H,11-12H2,1-6H3,(H,41,42,43)(H,44,45,46)

InChI Key

WHVNXSBKJGAXKU-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(N1)C(=C3C(=C2)C(=C4C=C5C(=[NH+]C(C5(C)C)C)C(=C4O3)S(=O)(=O)O)C6=CC=C(C=C6)C(=O)ON7C(=O)CCC7=O)S(=O)(=O)[O-])(C)C

Origin of Product

United States

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